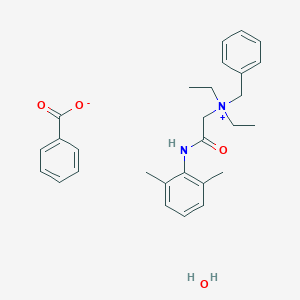

Denatonium benzoate hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C7H6O2.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6;/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMVPVZYUYQSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235522 | |

| Record name | Denatonium benzoate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86398-53-0 | |

| Record name | Denatonium benzoate [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086398530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denatonium benzoate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENATONIUM BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YK5Z54AT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies of Denatonium Benzoate

Chemical Reaction Pathways for Denatonium (B1200031) Benzoate (B1203000) Production

The synthesis of denatonium benzoate primarily involves two critical stages: the formation of the denatonium cation through the quaternization of a lidocaine (B1675312) derivative, followed by the introduction of the benzoate anion via an exchange reaction. smolecule.comwikipedia.org

The initial step in producing the denatonium cation is the quaternization of lidocaine. atamankimya.comatamanchemicals.com This reaction involves treating lidocaine, a tertiary amine, with an alkylating agent like benzyl (B1604629) chloride. wikipedia.orgchemicalbook.com The process is a nucleophilic aliphatic substitution reaction, where the nitrogen atom of lidocaine's tertiary amine acts as a nucleophile, attacking the partially positive carbon atom of the benzyl group in benzyl chloride. glasp.co This forms a new carbon-nitrogen bond, resulting in the quaternary ammonium (B1175870) cation, denatonium, with chloride as the counter-ion (denatonium chloride). glasp.cosciencemadness.org

A method outlined for this synthesis involves reacting lidocaine with benzyl halide at a temperature ranging from room temperature to 130°C, with a reactant ratio of lidocaine to benzyl halide between 1:1 and 1:2. chemicalbook.comgoogle.com

| Reactants | Solvent | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Lidocaine, Benzyl chloride | None (Solvent-free) | None | 110 °C | 35 hours | 92% | acs.org |

| Lidocaine, Benzyl chloride | Water | None | 70-90 °C | 20-24 hours | 70% | acs.org |

| Lidocaine, Benzyl chloride | Acetonitrile (B52724) | Potassium iodide | 80 °C | 2 hours | ~99% | chemicalbook.comresearchgate.net |

Once denatonium chloride is synthesized, the chloride anion is replaced with a benzoate anion to form the final product. atamankimya.com This is typically achieved through an anion exchange reaction or a two-step acid-base reaction. wikipedia.orgacs.org

The direct anion exchange method involves reacting denatonium chloride with a benzoate salt, such as sodium benzoate. smolecule.comwikipedia.org In this process, the chloride ions are swapped for benzoate ions. smolecule.com

An alternative and sometimes more effective pathway involves first converting denatonium chloride to denatonium hydroxide (B78521). wikipedia.orgatamankimya.com This is done by reacting the denatonium chloride with a base like potassium hydroxide or sodium hydroxide. atamankimya.comsciencemadness.org The resulting denatonium hydroxide is then neutralized with benzoic acid to yield denatonium benzoate and water. atamankimya.comatamanchemicals.comsciencemadness.org One study reported that this acid-base reaction pathway was more effective than the direct ion exchange with sodium benzoate, which produced a greasy mixture that complicated the purification process. acs.org Using the acid-base method in an ethanol (B145695) medium resulted in a high yield of 96% for denatonium benzoate. researchgate.net Another procedure involves passing the denatonium chloride through a strong anion exchange resin to form the hydroxide, which is then treated with benzoic acid. sciencemadness.org

| Method | Reactants | Solvent | Observations | Reference |

|---|---|---|---|---|

| Direct Ion Exchange | Denatonium chloride, Sodium benzoate | Ethanol | Resulted in a greasy post-reaction mixture, causing purification difficulties. | acs.org |

| Acid-Base Reaction | 1. Denatonium chloride, Potassium hydroxide 2. Denatonium hydroxide, Benzoic acid | Ethanol | Found to be more effective; avoided purification issues. Yielded 96% product. | acs.orgresearchgate.net |

| Ion Exchange Resin | 1. Denatonium chloride, Anion exchange resin 2. Denatonium hydroxide, Benzoic acid | Not specified | Yielded a product that satisfied all USP-NF requirements. | sciencemadness.org |

Several sources state that denatonium benzoate is commonly prepared by reacting denatonium chloride with benzyl benzoate. chemicalbook.comfinerchem.com This method is cited as being used since the initial synthesis of the compound in the 1950s. atamankimya.comfinerchem.com

Advancements in Industrial Synthesis Processes

Research and development in the synthesis of denatonium benzoate have focused on optimizing industrial processes to increase product yield and purity while minimizing environmental harm. google.comacs.org

Traditional methods for synthesizing denatonium chloride, the precursor to denatonium benzoate, often required long reaction times at high temperatures. acs.org For instance, a solvent-free method required heating for 35 hours at 110°C to achieve a 92% yield. acs.org

Modern approaches have sought to improve these parameters. One optimized "green" method uses acetonitrile as a solvent and potassium iodide as a catalyst, which dramatically reduces the reaction time for the quaternization step to just 2 hours at 80°C, while achieving a very high yield. chemicalbook.comacs.org

Modern synthesis design increasingly incorporates principles of green chemistry to create more sustainable and environmentally friendly processes. acs.orgresearchgate.net In the context of denatonium benzoate synthesis, this has led to the development of procedures that are more efficient and less hazardous. researchgate.net

Key "green" advancements include:

Reduced Reaction Times and Energy Consumption: By using a catalyst, the quaternization reaction time was cut from over 20 hours to 2 hours, significantly saving energy. acs.org

Solvent Choice: The use of ethanol, a relatively benign solvent, for the anion exchange reaction is a more sustainable choice. acs.org

Process Simplification: The "one-pot" synthesis method not only reduces cost but is also described as "environmentally friendly pollution-free" by reducing waste from intermediate work-up steps. google.compatsnap.com

To better understand the compound's environmental footprint, studies have determined key physicochemical parameters like water solubility and the octanol-water partition coefficient (log KOW), which help in assessing its potential environmental impact. acs.orgresearchgate.net While the synthesis can be made greener, the compound itself is noted as being moderately persistent in soil and may persist in water, with a high tendency to bioaccumulate. herts.ac.uk

Molecular and Cellular Mechanisms of Denatonium Benzoate Action

Bitter Taste Receptor (TAS2R) Activation and Specificity

The initial step in the perception of bitterness from denatonium (B1200031) benzoate (B1203000) involves its interaction with a specific class of G protein-coupled receptors (GPCRs) known as bitter taste receptors, or TAS2Rs. These receptors are expressed in taste receptor cells on the tongue and, as discovered more recently, in a variety of extra-oral tissues, suggesting they have broader physiological roles. nih.govnih.gov

Denatonium benzoate does not activate all 25 known human TAS2Rs but demonstrates specificity for a subset of these receptors. Functional assays in cell lines have been instrumental in deorphanizing these receptors and identifying their cognate agonists. oup.com Research has shown that denatonium benzoate activates multiple TAS2R subtypes, including TAS2R4, TAS2R8, TAS2R10, and TAS2R13. nih.gov Among these, TAS2R10 has been shown to be particularly sensitive to denatonium. physiology.org Studies have also implicated TAS2R46 in the response to denatonium benzoate. researchgate.netjneurosci.org In mice, the orthologous receptor mTas2R108 is also activated by this bitter compound. researchgate.netplos.org The ability of denatonium to activate multiple receptors is a feature shared with other bitter compounds and contributes to the complexity of bitter taste perception. jneurosci.org

Table 1: TAS2R Subtypes Activated by Denatonium Benzoate

| TAS2R Subtype | Species | Supporting Findings | Citations |

|---|---|---|---|

| TAS2R4 | Human | Identified as a receptor for denatonium in multiple cell types, including leukemia cells and ductal organoids. | nih.govphysiology.orgresearchgate.net |

| TAS2R8 | Human | Expressed in AML cells and activated by denatonium. | nih.gov |

| TAS2R10 | Human | Potently activated by denatonium; considered a primary receptor for its effects in some tissues. | nih.govphysiology.orgjneurosci.org |

| TAS2R13 | Human | Activated by denatonium with a threshold concentration of 30 µM. | nih.govoup.com |

| TAS2R46 | Human | Responds to denatonium, sharing this agonist with the less sequence-similar TAS2R10. | researchgate.netjneurosci.org |

| mTas2R108 | Mouse | Mouse receptor shown to be activated by denatonium. | researchgate.netplos.org |

Upon binding of denatonium benzoate to a TAS2R, a conformational change in the receptor triggers a cascade of intracellular signaling events. This pathway is critically dependent on the mobilization of intracellular calcium ([Ca²⁺]i). nih.govjneurosci.org Studies using calcium imaging have demonstrated that application of denatonium benzoate to taste cells causes a rapid and transient increase in [Ca²⁺]i. jneurosci.orgresearchgate.net

This calcium surge originates not from an influx of extracellular calcium, but from the release of calcium from internal storage compartments, primarily the endoplasmic reticulum. jneurosci.orgnih.govmdpi.com This is evidenced by the fact that the response persists in calcium-free extracellular solutions but is abolished by agents like thapsigargin, which inhibits the Ca²⁺-ATPase pump responsible for sequestering calcium into these stores. jneurosci.orgnih.gov In polarized cells, this calcium signal often initiates in the apical region and then propagates throughout the cell. researchgate.net This increase in intracellular calcium is a pivotal step that leads to downstream cellular responses, such as neurotransmitter release in taste cells or hormone secretion in enteroendocrine cells. nih.govjneurosci.org

The link between receptor activation and calcium release is bridged by a canonical G protein signaling pathway involving gustducin (B1178931) and phospholipase C (PLC). jneurosci.org

Gustducin: Gustducin is a heterotrimeric G protein specifically expressed in taste receptor cells and is closely related to transducin. pnas.orgoup.com When denatonium binds to its receptor, the receptor activates gustducin. nih.govpnas.org The activated α-subunit of gustducin and the released βγ-subunits then go on to modulate downstream effectors. pnas.org Knocking out the α-gustducin gene in mice diminishes, though does not completely eliminate, the aversion to denatonium, highlighting its central role in this signaling pathway. oup.com

Phospholipase C (PLC): The primary downstream target of the activated G protein subunits is Phospholipase C-β2 (PLCβ2), an isoform found in taste cells. pnas.orgnih.govumh.es Activation of PLCβ2 by the G protein βγ-subunits is a required step for the generation of the second messenger inositol (B14025) 1,4,5-trisphosphate (IP₃). pnas.orgumh.es PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into IP₃ and diacylglycerol (DAG). mdpi.com The generated IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the opening of calcium channels and the release of stored Ca²⁺ into the cytoplasm. jneurosci.orgnih.gov This entire cascade can be blocked by PLC inhibitors like U73122, confirming the enzyme's essential role. jneurosci.orgnih.govumh.es

While the TAS2R-gustducin-PLC pathway is the canonical mechanism for denatonium action, some evidence suggests the existence of alternative or parallel pathways. These may be independent of TAS2R activation or involve different downstream signaling components. For instance, some studies have noted that denatonium can induce cellular responses that are not completely abolished by blocking the canonical G-protein pathway, hinting at G-protein-independent mechanisms. tandfonline.com

In some cell types, a slight increase in calcium has been observed even after chelation of intracellular stores, suggesting other minor pathways may be involved. nih.govnih.gov One proposed mechanism is the direct interaction of denatonium with ion channels or other cellular components. tandfonline.com For example, it has been suggested that certain bitter compounds might directly block potassium channels or interact with intracellular calcium stores independently of the receptor-G protein complex. tandfonline.com These non-canonical pathways may contribute to the diverse physiological effects of denatonium observed in extra-oral tissues.

Modulation of Ion Channel Activity

Beyond the canonical taste transduction cascade, denatonium benzoate has been shown to directly or indirectly modulate the activity of various ion channels. These interactions are particularly relevant in extra-gustatory tissues, such as the respiratory epithelium and pancreas, where they contribute to diverse physiological responses.

Denatonium benzoate exerts significant effects on several types of potassium (K⁺) channels, which are crucial for setting the cell's membrane potential and regulating excitability. The specific effect—channel opening or closure—can vary depending on the channel subtype and the cellular context.

In human respiratory epithelial cells, denatonium decreases the current through two-pore potassium (K2P) channels, which are important "leak" channels that help maintain the resting membrane potential. nih.govresearchgate.netnih.gov This inhibition of K2P channels is mediated by a cAMP-dependent signaling pathway, which is distinct from the PLC-dependent calcium release seen in taste transduction. nih.govnih.gov

Conversely, in other contexts, denatonium can lead to the activation of K⁺ channels. In mudpuppy taste cells, denatonium induces an outward K⁺ current, which is a consequence of the rise in intracellular Ca²⁺ activating Ca²⁺-activated K⁺ channels. nih.gov Similarly, the relaxation of guinea pig trachea smooth muscle by denatonium is partially blocked by inhibitors of large-conductance Ca²⁺-activated K⁺ channels (BKCa), suggesting these channels are activated downstream of the initial signaling events. physiology.org Furthermore, in pancreatic beta-cells, denatonium can stimulate insulin (B600854) secretion in part by closing ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization. physiology.org

Table 2: Effects of Denatonium Benzoate on Potassium (K⁺) Channels

| Channel Type | Tissue/Cell Type | Effect of Denatonium | Mechanism | Citations |

|---|---|---|---|---|

| K2P Channels | Human Respiratory Epithelium | Inhibition (Closure) | cAMP-dependent pathway | nih.govresearchgate.netnih.govresearchgate.net |

| Ca²⁺-activated K⁺ Channels | Mudpuppy Taste Cells | Activation (Increased outward current) | Downstream of Ca²⁺ release from TAS2R signaling | nih.gov |

| BKCa Channels | Guinea Pig Trachea | Activation (Contributes to relaxation) | Likely downstream of Ca²⁺ signaling | physiology.org |

| KATP Channels | Pancreatic Beta-Cells | Inhibition (Closure) | Contributes to membrane depolarization and insulin secretion | physiology.org |

Influence on Epithelial Sodium Channels (ENaC)

Denatonium benzoate's interaction with epithelial sodium channels (ENaC) is a component of its complex signaling effects, particularly in chemosensory cells. Research in murine tracheae has shown that denatonium reduces the basal ion short circuit current (Isc) in a concentration-dependent manner. researchgate.net This inhibitory effect is, in part, mediated through the canonical bitter taste signaling cascade which ultimately leads to an inhibition of ENaC. researchgate.netresearchgate.net The use of amiloride (B1667095), a known antagonist of ENaC, was found to decrease the effect of denatonium, supporting the involvement of these channels in the response. researchgate.netresearchgate.netdntb.gov.ua

Further studies on urethral brush cells (UBCs), which are specialized chemosensory cells, have provided more insight. These cells express mRNA for ENaC subunits Scnn1a, Scnn1b, and Scnn1g. nih.gov In isolated UBCs, stimulation with sodium chloride (NaCl) evoked an increase in intracellular calcium, an effect that was blocked by the ENaC inhibitor amiloride. nih.gov When these cells were tested with both denatonium and NaCl, a significant portion of the cells responded to both stimuli, indicating that a subpopulation of these chemosensory cells is equipped to respond to both bitter compounds and salt via pathways involving ENaC. nih.gov

However, the role of ENaC in the denatonium response may be tissue-specific. In studies using human sinonasal epithelial cultures, pre-treatment with amiloride did not block the changes in ion current induced by denatonium. nih.gov This suggests that in this particular respiratory epithelial context, the denatonium-induced currents are likely not mediated by ENaC. nih.gov

Table 1: Effect of ENaC Inhibition on Denatonium Benzoate Response

| Inhibitor | Target | Cell/Tissue Type | Observed Effect on Denatonium Response | Reference |

|---|---|---|---|---|

| Amiloride | ENaC | Murine Trachea | Decreased the denatonium effect. | researchgate.netresearchgate.net |

| Amiloride | ENaC | Urethral Brush Cells | Blocked NaCl-induced calcium increase; a subset of cells also responds to denatonium. | nih.gov |

Interplay with Cyclic AMP (cAMP) Signaling Pathways

Denatonium benzoate is known to activate signaling pathways that involve cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in many cellular processes. nih.gov In polarized human nasal epithelial cells, the application of denatonium benzoate leads to an increase in the short circuit current (Isc) and transepithelial resistance. nih.govresearchgate.net This electrophysiological change is believed to occur through the inhibition of two-pore potassium (K2P) channels in a cAMP-dependent manner. nih.govnih.govresearchgate.net

Research demonstrates that the denatonium-induced changes in ion current are reversible and directly linked to intracellular cAMP levels. nih.govresearchgate.netresearchgate.net This was shown in experiments where the application of IBMX (a phosphodiesterase inhibitor) and Forskolin (B1673556) (an adenylyl cyclase activator), which together increase intracellular cAMP, reversed the changes in current caused by denatonium. nih.govresearchgate.netresearchgate.net Conversely, pre-treatment with IBMX and forskolin to elevate cAMP levels could block the denatonium-induced changes in Isc. nih.gov This indicates that denatonium's effect is dependent on a low intracellular cAMP state and can be overridden by artificially increasing cAMP. nih.gov

The signaling mechanism appears to involve G-proteins. Pre-treatment of cells with pertussis toxin, which inactivates certain G-proteins like Ggustducin and Gα(i/o), was found to decrease the change in Isc mediated by denatonium. nih.govresearchgate.net This suggests that denatonium, acting through bitter taste receptors (T2Rs), activates a G-protein-coupled pathway that leads to a reduction in cAMP-dependent ion currents. researchgate.netresearchgate.net

While this cAMP-dependent mechanism is prominent in respiratory epithelial cells, earlier research in mudpuppy taste cells did not find support for a transduction pathway involving phosphodiesterase and cAMP for denatonium. jneurosci.org In that specific model, the response was primarily linked to an increase in intracellular calcium via a phospholipase C pathway, with inhibitors of phosphodiesterase or adenylate cyclase having no effect on the denatonium-induced calcium signal. jneurosci.org This highlights that the specific signaling cascades activated by denatonium can vary between different cell types and species.

Table 2: Modulation of Denatonium Benzoate-Induced Current Changes by cAMP-Altering Agents

| Agent(s) | Mechanism of Action | Experimental Condition | Effect on Denatonium-Induced Current Change | Reference |

|---|---|---|---|---|

| IBMX & Forskolin | Increase intracellular cAMP | Applied after denatonium | Reversed the current change | nih.govresearchgate.net |

| IBMX & Forskolin | Increase intracellular cAMP | Applied before denatonium | Blocked the current change | nih.gov |

| Pertussis Toxin | Inactivates Ggustducin and Gα(i/o) | Pre-treatment | Decreased the current change | nih.govresearchgate.net |

| IBMX | Inhibits phosphodiesterase | - | Increased the denatonium effect | researchgate.netresearchgate.net |

Mentioned Chemical Compounds

Environmental Fate and Transport Research of Denatonium Benzoate

Sorption Mechanisms and Kinetics in Environmental Matrices

The mobility and bioavailability of denatonium (B1200031) benzoate (B1203000) in the environment are largely governed by its sorption to soil and sediment particles. Research has primarily focused on the interaction of the denatonium cation with various mineral surfaces.

Studies have shown that clay minerals, which are common components of soil and sediment, can be effective sinks for denatonium cations. The sorption process is rapid, with uptake by smectite clays (B1170129) such as synthetic mica montmorillonite (B579905) (Syn-1), Wyoming montmorillonite (SWy-2), and Texas montmorillonite (STx-1b) reaching equilibrium within approximately two minutes. nih.govnih.gov At a pH of 6.9, complete removal of denatonium was observed for STx-1b, while partial removal occurred with Syn-1 and SWy-2. nih.govnih.gov The kinetic behavior for SWy-2 and Syn-1 aligns with a pseudo-second-order model. nih.govnih.gov

The sorption of denatonium to kaolinite (B1170537) is influenced by the specific electrolyte cations present, with enhanced sorption observed in the presence of potassium ions compared to calcium or sodium ions. semanticscholar.orgscirp.org Generally, denatonium sorption to kaolinite varies as a function of pH. scirp.org In a calcium chloride electrolyte, the sorption isotherm is S-type, and sorption is inversely dependent on the initial pH. scirp.org Conversely, in a potassium chloride electrolyte, a C-type isotherm is observed, with a moderate direct dependence of concentration on pH. scirp.org

Data from a study on the kinetics of denatonium sorption to different smectite clays are presented below:

| Clay Type | Time to Equilibrium (minutes) | Removal at pH 6.9 | Kinetic Model |

| Synthetic mica montmorillonite (Syn-1) | ~2 | Partial | Pseudo-second-order |

| Wyoming montmorillonite (SWy-2) | ~2 | Partial | Pseudo-second-order |

| Texas montmorillonite (STx-1b) | ~2 | Complete | - |

The predominant mechanism for the sorption of denatonium, a quaternary ammonium (B1175870) compound, to aluminosilicate (B74896) minerals and sediments is cation exchange. scirp.org This process involves the displacement of exchangeable inorganic cations from the mineral surface by the denatonium cation. scirp.org The efficiency of this exchange is related to the hydration enthalpy of the displaced cations. scirp.org

Evidence for cation exchange as the primary sorption mechanism is supported by the negative correlation between distribution coefficients and ionic strength; as the ionic strength of the solution decreases, the sorption of denatonium to smectite surfaces increases. nih.govnih.gov For instance, one study found that the distribution coefficient (Kd) increased by 76% as the ionic strength was reduced from 733 mM to 2.66 mM. nih.gov This relationship is a strong indicator that denatonium ions replace inorganic cations on the clay surfaces. nih.gov

Environmental factors play a crucial role in modulating the sorption of denatonium benzoate to environmental matrices.

pH: The effect of pH on denatonium sorption is dependent on the sorbent material. For smectite clays, sorption capacities were found to be constant at pH levels of 3.6, 6.9, and 8.2. nih.govnih.gov However, the kinetic rate constant increased by 56% when moving from acidic to basic conditions. nih.govnih.gov In the case of powdered activated carbon, an increase in pH from 7 to 10 led to a decrease in the percent removal of denatonium ions from 93% to 72%. scirp.orgresearchgate.net For kaolinite in a calcium chloride solution, sorption is inversely dependent on the initial pH, whereas in sodium and potassium chloride solutions, maximum sorption occurs at higher pH values. semanticscholar.orgscirp.org

Ionic Strength: As established by cation exchange processes, ionic strength significantly impacts denatonium sorption. An inverse relationship is observed, where higher ionic strengths lead to decreased sorption due to increased competition from other cations for binding sites on the mineral surfaces. nih.govnih.gov

Temperature: The sorption of denatonium to smectite clays is an endothermic process. An activation energy of +25.9 kJ/mol was determined for sorption to Syn-1, and this was independent of temperature in the range of 286K to 338K. nih.govnih.gov The thermodynamic parameters for sorption to Syn-1 were calculated as follows: activation-free energy (ΔG) of +62.91 kJ/mol, activation enthalpy (ΔH) of +23.36 kJ/mol, and activation entropy (ΔS*) of -0.130 kJ/(K·mol). nih.govnih.gov

The table below summarizes the thermodynamic parameters for denatonium sorption to Syn-1 smectite clay.

| Thermodynamic Parameter | Value |

| Activation Energy (Ea) | +25.9 kJ/mol |

| Activation-Free Energy (ΔG) | +62.91 kJ/mol |

| Activation Enthalpy (ΔH) | +23.36 kJ/mol |

| Activation Entropy (ΔS*) | -0.130 kJ/(K·mol) |

Remediation Strategies for Denatonium Contamination in Aqueous Solutions

Given its potential to contaminate water sources, research has explored effective methods for removing denatonium from aqueous solutions. udayton.edu

Both activated carbon and clay minerals have demonstrated effectiveness in the sorptive removal of denatonium from water. scirp.org High doses (33,000 mg/L) of granular activated carbon and as-received clay minerals were able to completely remove denatonium from solutions containing 100-1000 mg/L of denatonium benzoate. scirp.orgscirp.org

Powdered activated carbon (PAC) has also shown favorable monolayer sorption of denatonium ions. scirp.orgscirp.org At a PAC dosage of 20 mg/L and an initial denatonium benzoate concentration of 5 mg/L, the percentage of denatonium ion removal decreased from 93% to 72% as the pH increased from 7 to 10. scirp.orgresearchgate.net For a 70 mg/L denatonium benzoate solution at pH 6.95, PAC exhibited a maximum sorption capacity (Sm) of 74 mg/g and a Langmuir constant of 15.3 L/g. scirp.orgscirp.org It is important to note that at higher concentrations of denatonium benzoate (70 mg/L), activated carbon was found to be less sufficient for removal. udayton.edu

Smectite clays can also significantly decrease denatonium ion concentrations in water, with sorption occurring at both pH-independent sites in the interlayer and pH-dependent sites on the external surface. scirp.org

| Sorbent | Initial Denatonium Benzoate Conc. (mg/L) | Sorbent Dose (mg/L) | Removal Efficiency |

| Granular Activated Carbon | 100 - 1000 | 33,000 | 100% |

| As-received Clay Minerals | 100 - 1000 | 33,000 | 100% |

| Powdered Activated Carbon | 5 | 20 | 93% (at pH 7) |

| Powdered Activated Carbon | 5 | 20 | 72% (at pH 10) |

Persistence and Mobility in Environmental Compartments

Denatonium benzoate has a high aqueous solubility, which suggests a tendency to be mobile and leach to groundwater. herts.ac.uk However, its usage patterns may reduce this risk. herts.ac.uk It is considered to be moderately persistent in soil environments. herts.ac.uk

Studies on the biodegradability of denatonium benzoate indicate that the benzoate portion is primarily responsible for any observed biodegradation. sae.org The denatonium cation itself was not found to be removed by microbial degradation or by adsorption onto sludge solids in a semi-continuous activated sludge test. sae.org The lack of CO2 production in tests further corroborates the limited biodegradation of the denatonium ion. sae.org This suggests that the denatonium ion is persistent in the environment. sae.orgresearchgate.net Due to its potential for persistence and mobility, there are concerns about its impact as a waterborne contaminant. researchgate.net

Toxicological Research and Safety Assessment of Denatonium Benzoate

Acute and Chronic Toxicity Studies in Mammalian Models

Oral Toxicity Investigations and Observed Clinical Signs

Denatonium (B1200031) benzoate (B1203000) exhibits moderate acute toxicity when administered orally in mammalian models. The median lethal dose (LD50) has been determined in several studies, with some variability based on species and sex. In adult albino rats, the acute oral LD50 has been reported as 640 mg/kg for males and 584 mg/kg for females. fishersci.com Another study calculated the combined LD50 for male and female rats to be 612 mg/kg. website-files.com For rabbits, the oral LD50 was found to be 508 mg/kg in males and 640 mg/kg in females. fishersci.comepa.gov

Observations for clinical signs of toxicity following oral administration in rats have been documented. In one acute oral toxicity study, frequent signs included piloerection (bristling of hair) and decreased activity. epa.gov Specifically, piloerection was noted in most male rats from 30 minutes up to 3 days post-treatment, while decreased activity was observed at 6 hours and 1 day. epa.gov Female rats exhibited piloerection for a longer duration, from 30 minutes up to 5 days, and decreased activity was seen from 3 hours through 4 days post-treatment. epa.gov Other recorded behavioral signs in rats after oral administration include somnolence (general depressed activity), tremor, and ataxia. skcinc.com Ingestion of concentrated solutions of similar cationic surfactants may also lead to nausea and vomiting. scbt.com

Chronic toxicity studies have also been conducted. In one such study, denatonium benzoate was administered daily by gavage to rats and cynomolgus monkeys for an extended period. The results of this chronic administration indicated no compound-related toxicity at the doses tested. fishersci.com

Table 1: Acute Oral LD50 Values for Denatonium Benzoate

| Species | Sex | LD50 (mg/kg) |

|---|---|---|

| Rat | Male | 640 fishersci.com |

| Rat | Female | 584 fishersci.com |

| Rat | Combined | 612 website-files.com |

| Rabbit | Male | 508 fishersci.comepa.gov |

| Rabbit | Female | 640 fishersci.com |

Inhalation Toxicity Assessments

Assessments of the inhalation toxicity of denatonium benzoate have been conducted. In an acute inhalation study in rats, a 4-hour exposure to an aerosol concentration of 0.2 mg/L (equivalent to 200 mg/m³) was identified as the LC50 value. nih.gov Another acute test on 10 rats exposed to a 0.1% solution of denatonium benzoate did not show any adverse effects. fishersci.com

While detailed descriptions of clinical signs from these formal studies are limited, information from occupational settings, particularly from respirator fit testing where denatonium benzoate is used as an aerosolized challenge agent, provides some insight. In this context, it has been noted that inhalation can cause respiratory irritation. scbt.comupl-ltd.com Some individuals have developed asthmatic symptoms following aerosol exposure. scbt.com

Systemic Organ Pathology and Histopathological Examinations

Histopathological examinations following exposure to denatonium benzoate have been documented in both acute and chronic studies.

In a chronic toxicity study where denatonium benzoate was administered orally to rats and cynomolgus monkeys, no compound-related toxicity was observed, suggesting a lack of significant systemic organ pathology at the tested doses. fishersci.com

However, gross necropsy findings have been reported in rats following acute oral toxicity testing at high doses. In surviving animals, abnormalities were observed in the gastrointestinal tract. These included the presence of a tan slurry in the stomach, red-brown mucoid material in the small intestine, and a green paste in the cecum in some of the animals examined. epa.gov

Oxidative Stress Induction and Cellular Damage Mechanisms (Apoptosis, Autophagy) in Avian Models

Research in avian models, specifically in Chinese Fast Yellow chickens, has provided detailed insights into the cellular damage mechanisms induced by denatonium benzoate. Dietary supplementation with medium and high doses of denatonium benzoate was found to impair growth performance and cause damage to the epithelial cells of the heart and kidneys. nih.gov

Histological examinations (Haemotoxylin and eosin (B541160) staining) of the heart and kidney tissues from these chickens revealed pathological changes. nih.gov These changes included moderate necrosis, infiltration of myocardial inflammatory cells, and the presence of pyknotic (shrunken) cells. nih.gov

Further investigation into the cellular mechanisms confirmed that denatonium benzoate induces both apoptosis (programmed cell death) and autophagy (a cellular degradation process). nih.gov TUNEL assays, which detect DNA fragmentation characteristic of apoptosis, showed an increase in apoptotic cells in the heart and kidney tissues of chickens treated with medium and high doses of the compound. nih.gov The expression of genes related to both apoptosis (such as caspases) and autophagy (like ATG5 and Beclin-1) was also found to be upregulated, providing a molecular basis for the observed cellular damage. nih.gov These findings suggest that denatonium benzoate can exert adverse effects on avian organs by inducing oxidative stress that leads to apoptosis and autophagy. nih.gov

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of denatonium benzoate has been evaluated in toxicological testing. Available data from an in vitro study on mammalian cells indicated a negative result for germ cell mutagenicity. website-files.com Furthermore, a re-evaluation by Canada's Pest Management Regulatory Agency concluded that the available data indicate that denatonium benzoate does not damage genetic material and is not a carcinogenic concern. nih.gov Toxicological testing has also found the compound to be not mutagenic. science.gov

However, some safety data sheets note that there is no data available specifically from the Ames test, a common bacterial reverse mutation assay used to assess mutagenicity. aversiontech.com Similarly, specific data on carcinogenicity and reproductive effects are often listed as not available in standard safety documentation. upl-ltd.comaversiontech.com

Hypersensitivity and Allergic Reaction Investigations

Denatonium benzoate has been associated with hypersensitivity and allergic reactions in some individuals. Case reports have documented instances of both respiratory and skin reactions following exposure.

Another case report described a healthcare worker who developed allergic asthma, characterized by shortness of breath and coughing, after exposure to a denatonium benzoate aerosol during respirator fit testing. scbt.comnih.gov This individual had a higher concentration of immunoglobulin E (IgE), an antibody associated with allergic responses. scbt.com

Research suggests a potential mechanism for these reactions. Studies have shown that denatonium benzoate can promote IgE-mediated mast cell degranulation. ijarbs.com In in vitro experiments, it increased the release of allergic mediators from mast cells and enhanced the expression of the high-affinity IgE receptor (FcεRIα) on the cell surface. ijarbs.com This provides evidence that exposure to denatonium benzoate may promote allergic susceptibility by upregulating this key receptor on mast cells. ijarbs.com

Analytical Methodologies for Denatonium Benzoate Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of denatonium (B1200031) benzoate (B1203000), providing the necessary separation from matrix components that could otherwise interfere with accurate measurement.

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the detection and quantitative analysis of denatonium benzoate. ies.gov.pl It is used to determine the concentration of the compound in various products, including plastics, denatured spirits, and engine coolants. ies.gov.plpolymersolutions.comastm.org HPLC methods offer high resolution and sensitivity, making them suitable for the low concentrations at which denatonium benzoate is typically used.

Several HPLC approaches have been established. A common method involves reversed-phase (RP) chromatography, often on C8 or C18 columns, coupled with a UV detector. europa.euresearchgate.net For instance, a method for analyzing denatonium benzoate in colognes used an ODS (octadecylsilane) column with an isocratic mobile phase of 75% methanol (B129727) and 25% water, achieving a limit of quantitation of 0.17 mg/L. researchgate.net Another approach for denatured spirits utilized a Chromolith Performance RP-18e column with a gradient elution of 0.01% aqueous phosphoric acid and acetonitrile (B52724). ies.gov.pl

Detection is frequently performed using a diode-array detector (DAD) or a standard UV detector. ies.gov.plpolymersolutions.com The typical detection wavelength is around 210 nm or 260 nm. europa.eusielc.com The working range for quantification is often between 0.5 and 20.0 mg/L, which is suitable for most applications. europa.eu To ensure accuracy, calibration curves are generated using standard solutions, and a high correlation coefficient (e.g., >0.999) is required for the method to be considered valid. europa.eu

The table below summarizes various HPLC conditions reported for the analysis of denatonium benzoate.

| Column Type | Mobile Phase | Detection | Application | Reference |

| Primesep SB (mixed-mode) | Acetonitrile, Water, Ammonium (B1175870) Formate | UV at 260 nm | General Analysis | sielc.com |

| Chromolith Performance RP-18e | 0.01% Phosphoric Acid, Acetonitrile (gradient) | Diode-Array Detector (DAD) | Denatured Spirits | ies.gov.pl |

| LiChrospher® 100 CN | Acetonitrile, 0.2% Sodium Chloride solution | UV at 210 nm | Denatured Alcohol | europa.eu |

| ODS (Octadecylsilane) | 75% Methanol, 25% Water (isocratic) | UV/Vis Detector | Colognes | researchgate.net |

Spectroscopic Identification and Confirmation

While chromatography separates denatonium benzoate, spectroscopic techniques are essential for its unambiguous identification and confirmation, especially in complex matrices or for forensic purposes.

Mass Spectrometry (MS) is a powerful tool used to confirm the presence of denatonium benzoate. ies.gov.pl It is often coupled with a chromatographic technique, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). polymersolutions.comepa.gov In LC-MS, various ionization modes can be employed, including positive (ES+) and negative (ES–) electrospray ionization or Atmospheric Pressure Chemical Ionization (APCI). ies.gov.plresearchgate.net The denatonium cation is readily detected in positive ion mode. researchgate.net

A study using direct injection GC-MS found that denatonium benzoate yields a predominant peak corresponding to a neutral diethylamine (B46881) derivative, which is formed via a decomposition reaction in the heated GC injector port. epa.gov The response was found to be optimal at an injector port temperature between 250-350°C. epa.gov This GC-MS method was successfully used to quantify the compound in various denatured alcohol formulations. epa.gov

The following table presents key mass spectrometry data for denatonium benzoate.

| Ionization Technique | Key Fragment Ions (m/z) | Application | Reference |

| Electrospray (ES+/ES–) | Confirmation of presence | Denatured Spirits | ies.gov.pl |

| LC-APCI-MS | m/z = 325 | Denatured Alcohol | researchgate.net |

| GC-MS (Direct Injection) | Forms a neutral diethylamine derivative | Denatured Alcohol | epa.gov |

| Direct, 75 eV | 176.0 (100%), 105.0 (18.0%), 177.0 (13.5%), 77.0 (11.2%) | General Reference | chemicalbook.com |

Raman spectroscopy has emerged as a rapid method for detecting denatonium benzoate, particularly for screening purposes in forensic science. nih.gov A notable application is the detection of residual denatonium benzoate in illicit alcoholic beverages. nih.gov Non-commercial alcohol is sometimes made from technical-grade alcohol that has been denatured with Bitrex. Illicit producers may attempt to remove the bitterant, but trace amounts can remain. nih.gov

A method utilizing a portable Raman spectrometer with a 785 nm excitation wavelength has been developed. nih.gov This technique often employs surface-enhanced Raman spectroscopy (SERS) to boost the signal of the trace analyte, allowing for the identification of illicit alcohol within minutes. nih.gov By using a support vector machine (SVM) algorithm to analyze the spectral data, a high classification effectiveness of over 98% (YES/NO) was achieved in identifying suspect alcohol samples. nih.gov

Method Development for Diverse Sample Matrices (e.g., Denatured Spirits, Engine Coolants)

The development of analytical methods for denatonium benzoate must account for the specific challenges presented by different sample matrices.

For denatured spirits , the primary challenge is often the high concentration of ethanol (B145695) and the presence of other denaturants. halal.ac.irnih.gov Methods must be robust and specific. HPLC is the standard approach, and sample preparation is often minimal, sometimes requiring only filtration before direct injection into the HPLC system. ies.gov.pleuropa.eu A validated HPLC method for denatured alcohol might have a limit of quantitation as low as 0.3 mg/l, which is well below the typical required concentration for denaturing. ies.gov.pl For these samples, LC-MS can provide definitive confirmation of the compound's identity. ies.gov.plresearchgate.net

Engine coolants represent a more complex matrix, containing glycols, corrosion inhibitors, and degradation products that can interfere with analysis. researchgate.netthermofisher.com ASTM D7304 is a standard test method that covers the determination of denatonium benzoate in engine coolants by HPLC. astm.orgenalytic.com This method is applicable to both new and used coolants and can provide results in under 10 minutes. astm.org Sample preparation may involve solid-phase extraction (SPE) to isolate and enrich the denatonium benzoate from the coolant matrix before HPLC analysis. researchgate.net The pH of the sample may also be adjusted to ensure the denatonium benzoate is in its ionic form for optimal chromatographic separation. astm.org

Regulatory Science and Policy Research Concerning Denatonium Benzoate

Scientific Basis for Denaturant Regulations and Public Health Policy

The fundamental scientific principle underpinning the regulation and use of denatonium (B1200031) benzoate (B1203000) is its extreme bitterness, which is detectable by humans at concentrations as low as 10 parts per million nih.gov. This aversive property forms the basis of its primary role in public health policy: the prevention of accidental poisonings, particularly among children aap.orgnbinno.com.

Regulations and public health initiatives advocate for or mandate the addition of denatonium benzoate to a wide range of hazardous consumer and industrial products. Its inclusion renders these products intensely unpalatable, discouraging ingestion. Common applications driven by public health policy include:

Antifreeze and other automotive products

Windshield washer fluid

Household cleaning agents nbinno.com

Industrial-grade ethanol (B145695) (as a denaturant to prevent consumption) nbinno.com

In the United States, several states enacted legislation mandating the addition of denatonium benzoate to toxic products like antifreeze and windshield washer fluid with the specific intent of reducing pediatric poisonings researchgate.net. While the broad goal is to deter ingestion, some research has examined the real-world efficacy of this strategy. For instance, a retrospective review of Oregon Poison Center data questioned whether the mandate was necessary, suggesting that unintentional exposures to these specific automotive products in young children did not cause significant toxicity even before the law was implemented researchgate.net. Furthermore, while effective for many products, the European Commission's Scientific Committee on Consumer Safety has noted that for certain substances like hydrocarbons, inducing vomiting (a potential reaction to the bitter taste) could increase the risk of aspiration and subsequent toxicity europa.eu.

Risk Assessment Methodologies in Public Health and Environmental Contexts

Regulatory agencies employ comprehensive risk assessment methodologies to evaluate the potential hazards of denatonium benzoate to both human health and the environment. These assessments balance the compound's toxicity against potential exposure levels to determine safety.

Public Health Risk Assessment

The assessment of risk to human health involves analyzing toxicological data. For denatonium benzoate, regulatory bodies like Canada's PMRA concluded that there is a very low level of concern for hazard following exposure from its registered uses as an animal repellent, and a quantitative risk assessment was not required publications.gc.ca.

Key toxicological findings used in these assessments include:

Acute Oral Toxicity: The acute oral LD50 (the dose lethal to 50% of a test population) in rats has been reported in the range of 584 mg/kg to 640 mg/kg, indicating moderate acute toxicity if ingested in sufficient quantities nih.govresearchgate.net.

Chronic Toxicity: Chronic toxicity studies in which denatonium benzoate was administered daily to rats and monkeys resulted in no compound-related toxicity at the doses tested researchgate.net.

The following table details key toxicity endpoints for denatonium benzoate.

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat (female) | 584 mg/kg | researchgate.net |

| Acute Oral LD50 | Rat (male) | 640 mg/kg | researchgate.net |

| Chronic Toxicity Study | Rat, Monkey | No compound-related toxicity observed at 1.6, 8, and 16 mg/kg/day | researchgate.net |

Environmental Risk Assessment

Environmental risk assessments focus on the compound's fate and effects in soil, water, and on non-target organisms. The PMRA's evaluation concluded that denatonium benzoate is not mobile and does not pose a potential risk to terrestrial and aquatic organisms, citing negligible potential for environmental exposure from its registered use pattern publications.gc.capublications.gc.ca. Biotransformation studies in soil and water were waived by the agency on this basis publications.gc.ca. Similarly, the European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment for the substance europa.eudoaj.org.

Key environmental properties include:

Persistence: It is considered moderately persistent in soils herts.ac.ukherts.ac.uk.

Mobility and Leaching: The compound has high aqueous solubility and a tendency to leach to groundwater based on its chemical properties; however, its typical usage patterns are considered to significantly reduce this risk herts.ac.ukherts.ac.uk.

Aquatic Toxicity: While some regulatory assessments found low risk due to low exposure, other classifications note that the substance is harmful to aquatic organisms caymanchem.com.

Q & A

What are the recommended safety protocols for handling denatonium benzoate hydrate in laboratory settings?

Basic Research Question

this compound requires stringent safety measures due to its acute toxicity (oral and inhalation) and skin/eye irritation risks. Key protocols include:

- Personal Protective Equipment (PPE): Wear EN166-compliant safety goggles, chemical-resistant gloves, and full-body protective clothing to prevent skin/eye contact .

- Ventilation: Use fume hoods or ensure well-ventilated workspaces to avoid inhalation of dust or aerosols .

- Storage: Keep containers tightly sealed in dry, ventilated areas, away from food and water sources .

- Disposal: Avoid environmental release; neutralize contaminated materials and dispose as hazardous waste under local regulations .

How does the high aqueous solubility of this compound influence its environmental mobility and persistence?

Basic Research Question

With a solubility of 42,400 mg/L at 20°C, denatonium benzoate exhibits high mobility in aqueous systems, increasing risks of groundwater contamination. Limited sorption to soils (due to cationic exchange inefficiency in aluminosilicates) exacerbates its persistence . Key mitigation strategies include:

- Adsorption Studies: Activated carbon (powdered or granular) achieves 23–100% removal via monolayer sorption (Langmuir model: Sm = 74 mg/g) .

- pH Dependence: Sorption efficiency decreases at higher pH due to reduced cationic interaction with adsorbents .

What methodologies are effective for removing this compound from contaminated water systems?

Advanced Research Question

Adsorption-Based Approaches:

- Activated Carbon: Powdered activated carbon (5–100 mg/L dosage) achieves partial removal (23% at highest dosage) via physisorption. Granular activated carbon (33,000 mg/L) achieves complete removal .

- Clay Minerals: Peroxide-treated bentonite and hectorite show pH-dependent sorption (Freundlich Kf = 8–575 ng/L), with bentonite outperforming hectorite at lower pH .

Experimental Design: - Use Langmuir/Freundlich isotherms to model sorption kinetics.

- Optimize adsorbent pretreatment (e.g., peroxide oxidation for clays) to enhance cation-exchange capacity.

How can researchers resolve discrepancies in sorption efficiency data across different adsorbents?

Advanced Research Question

Discrepancies arise from material-specific properties (e.g., surface area, cation-exchange capacity) and experimental variables:

- pH Variability: Test sorption at pH 4–9 to identify optimal ranges (e.g., bentonite performs best at pH <6) .

- Adsorbent Dosage: Conduct dose-response curves (e.g., 5–33,000 mg/L) to determine saturation thresholds.

- Material Characterization: Use BET analysis for surface area and XRD for mineral structure to correlate with sorption capacity .

What are the primary mechanisms underlying the acute toxicity of this compound in mammalian systems?

Advanced Research Question

Toxicity mechanisms include:

- Oral Exposure: Disruption of gastrointestinal membranes due to surfactant-like properties, leading to nausea and systemic inflammation .

- Inhalation: Pulmonary irritation from particulate deposition, triggering respiratory distress .

- Comparative Analysis: Structural similarity to lidocaine suggests potential neurotoxic effects, though dermal penetration studies show minimal systemic absorption .

Methodological Note: Use in vitro assays (e.g., Caco-2 cell monolayers) to model intestinal absorption and LC50 tests for acute toxicity profiling.

What synthetic routes are employed for denatonium benzoate production, and how can reaction conditions be optimized?

Advanced Research Question

Primary Synthesis Route:

- Quaternization of Lidocaine: React lidocaine with benzyl chloride to form denatonium chloride, followed by anion exchange with sodium benzoate .

Optimization Strategies: - Temperature Control: Maintain 60–80°C during quaternization to prevent byproduct formation.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Yield Improvement: Implement stoichiometric excess of benzyl chloride (1.2:1 molar ratio) and monitor pH to stabilize the quaternary ammonium intermediate .

Which analytical techniques are suitable for quantifying this compound in environmental samples?

Basic Research Question

Chromatographic Methods:

- HPLC-UV: Use C18 columns with acetonitrile/water mobile phases (retention time ~8 min) and UV detection at 254 nm .

- LC-MS/MS: Employ electrospray ionization (ESI+) for enhanced sensitivity (LOD <1 ng/L) in complex matrices .

Sample Preparation: - Solid-phase extraction (SPE) with cationic exchange cartridges to isolate denatonium ions from interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.